6-Methoxy-1-(2-methylphenyl)-1-indanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
6-methoxy-1-(2-methylphenyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C17H18O2/c1-12-5-3-4-6-15(12)17(18)10-9-13-7-8-14(19-2)11-16(13)17/h3-8,11,18H,9-10H2,1-2H3 |
InChI Key |
LPWCMSJXVMLSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC3=C2C=C(C=C3)OC)O |
Origin of Product |
United States |
Iii. Chemical Reactivity and Derivatization of 6 Methoxy 1 2 Methylphenyl 1 Indanol and Analogues
Nucleophilic Substitution Reactions
The hydroxyl group of the indanol core can be activated and subsequently displaced by a range of nucleophiles. This allows for the introduction of diverse functional groups at this position. For instance, in the synthesis of various indole (B1671886) derivatives, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an effective substrate for nucleophilic substitution reactions. nii.ac.jp A variety of nitrogen-centered nucleophiles, such as piperidine, pyrrole, and indole, have been successfully reacted at the 2-position of the indole ring. nii.ac.jp
The reaction of Nα-Boc-L-histidine with 1-methoxy-6-nitroindole-3-carbaldehyde in DMF using NaH as a base resulted in the formation of Nα-Boc-(3-formyl-6-nitroindol-2-yl)-L-histidine in a 94% yield. nii.ac.jp Similarly, sulfur-centered nucleophiles like NaSMe and N-acetyl-L-cysteine have been shown to react efficiently. nii.ac.jp Carbon-centered nucleophiles, such as the sodium salt of dimethyl malonate, also participate in these substitution reactions, affording the corresponding product in high yield. nii.ac.jp This highlights the versatility of the indanol framework in accommodating a wide array of nucleophiles, leading to a diverse set of substituted indole derivatives.
Mechanistic studies suggest that these reactions can proceed through an SN2 pathway, particularly when chiral alcohols are involved, leading to an inversion of stereochemistry. nih.gov The efficiency and outcome of these reactions are influenced by factors such as the nature of the nucleophile, the solvent, and the specific structure of the indanol derivative.
Hydrogen Bonding Interactions and their Structural Implications
Hydrogen bonding plays a crucial role in determining the conformational preferences and crystal structures of indanol derivatives. In 2-indanol, for example, the most stable conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electron cloud of the benzene (B151609) ring. documentsdelivered.com This interaction significantly influences the orientation of the hydroxyl group.
In protein-ligand interactions, the hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, forming specific contacts within binding sites. nih.gov The presence of multiple hydrogen bonding groups can lead to highly specific and stable binding. nih.gov In molecular crystals, hydrogen bonds are a key factor in directing the packing of molecules. researchgate.net The strength and geometry of these bonds are influenced by the presence and position of substituents on the indanol ring system. For instance, substitutions on amino alcohols can either strengthen or weaken intramolecular hydrogen bonds depending on their position relative to the interacting functional groups. nih.govresearchgate.net
Computational studies, such as ab initio calculations and density functional theory, are valuable tools for predicting the stable conformations and vibrational frequencies associated with hydrogen-bonded structures. documentsdelivered.com These theoretical approaches, in conjunction with experimental techniques like fluorescence excitation spectroscopy, provide a detailed understanding of the conformational landscape of indanol derivatives. documentsdelivered.com
Formation of Complex Organic Molecules from Indanol Precursors
The indanol scaffold serves as a versatile building block for the synthesis of a wide range of complex organic molecules with potential biological activities.
Carbocyclic nucleosides are analogues of nucleosides where a carbocyclic ring replaces the furanose sugar moiety. researchgate.netscilit.com This modification can enhance their stability against enzymatic degradation. researchgate.net Indanol derivatives, particularly amino-indanols, are valuable precursors for the synthesis of these analogues. nih.govnih.gov
A common synthetic strategy involves the condensation of an amino-indanol with a pyrimidine (B1678525) or purine (B94841) base. For example, new chiral purinyl and 8-azapurinyl carbocyclic nucleoside derivatives have been synthesized from commercially available (1S,2S)-trans-1-amino-2-indanol and (1R,2R)-trans-1-amino-2-indanol. nih.govdocumentsdelivered.com The synthesis of indanyl carbonucleosides can also be achieved through the condensation of cis-2-amino-1-indanol with 5-amino-4,6-dichloropyrimidine. nih.gov These synthetic routes often involve multiple steps, including the protection and deprotection of functional groups, and yield novel nucleoside analogues that can be screened for antiviral or anticancer activities. nih.govnih.gov
| Precursor | Nucleobase Moiety | Resulting Compound Type | Potential Application |
| (1S,2S)-trans-1-amino-2-indanol | Purine, 8-Azapurine | Chiral Carbocyclic Nucleoside | Antiviral, Anticancer |
| (1R,2R)-trans-1-amino-2-indanol | Purine, 8-Azapurine | Chiral Carbocyclic Nucleoside | Antiviral, Anticancer |
| cis-2-amino-1-indanol | Pyrimidine, Purine, Azapurine | Racemic Carbocyclic Nucleoside | Antiviral |
| cis-2-azido-1-indanol | Triazole | Racemic Carbocyclic Nucleoside | Antiviral |
Table showing examples of indanol precursors used in the synthesis of carbocyclic nucleoside analogues.
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the stability of their metal complexes. sigmaaldrich.comisca.mebeilstein-journals.org The indazole backbone, a structural relative of indanol, has been utilized to create a class of NHCs with reduced heteroatom stabilization, known as indazolin-s-ylidene (Indy) carbenes. sci-hub.se These ligands exhibit even stronger donating capacities than classical NHCs. sci-hub.se
The synthesis of these ligands often involves the construction of the heterocyclic ring system from appropriate precursors. researchgate.net For example, the reaction of readily available N,N'-diarylformamidines with bis-electrophilic building blocks can lead to the formation of protonated NHC pro-ligands. researchgate.net The steric and electronic properties of these NHC ligands can be fine-tuned by introducing different substituents on the aromatic backbone. sci-hub.se Chiral NHC ligands have also been developed and applied in asymmetric catalysis. researchgate.net The indane framework can be incorporated into the design of chiral NHC ligands, which can then be used in enantioselective transition-metal catalysis. researchgate.net
The "click chemistry" concept, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient method for the synthesis of 1,2,3-triazole derivatives. organic-chemistry.orgwikipedia.orgnih.gov This reaction is characterized by its high yield, wide scope, and simple reaction conditions. organic-chemistry.orgnih.gov
Indanol derivatives can be functionalized with either an azide (B81097) or an alkyne group to serve as precursors for the synthesis of indanol-1,2,3-triazole hybrids. A series of new indanol-1,2,3-triazole derivatives have been synthesized and evaluated for their potential biological activities. nih.govresearchgate.net The synthesis typically involves the reaction of an indanol-derived azide with various terminal alkynes, or vice versa, in the presence of a copper(I) catalyst. nih.govresearchgate.net This modular approach allows for the creation of a diverse library of compounds with different substituents on both the indanol and triazole moieties. nih.govresearchgate.net These hybrid molecules have shown promise as potent antitubercular and antimicrobial agents. nih.govresearchgate.net
| Indanol Precursor | Reaction Partner | Key Reaction | Product Class |
| Indanol-azide | Terminal alkyne | Cu(I)-catalyzed azide-alkyne cycloaddition | Indanol-1,2,3-triazole |
| Indanol-alkyne | Organic azide | Cu(I)-catalyzed azide-alkyne cycloaddition | Indanol-1,2,3-triazole |
Table illustrating the general synthetic approach to indanol-1,2,3-triazole derivatives via click chemistry.
Iv. Structural Characterization and Analytical Methodologies in Indanol Research
Spectroscopic Techniques for Molecular Elucidation
Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular fingerprint. Different regions of the electromagnetic spectrum provide distinct types of structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide detailed information about the molecular framework, including the connectivity and chemical environment of atoms. researchgate.net
¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For 6-Methoxy-1-(2-methylphenyl)-1-indanol, the spectrum would exhibit characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) group, the aliphatic protons of the indanol ring, the methyl group on the phenyl substituent, and the hydroxyl proton. The integration of these signals reveals the relative number of protons, while their splitting patterns (singlet, doublet, multiplet) indicate adjacent protons. rsc.org
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a count of the total number of non-equivalent carbons. The chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, carbinol, methoxy). uba.armdpi.com While the ¹³C chemical shift of a methoxy group is less indicative of its position than its ¹H NMR signal, it is still useful for structural determination. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |
| Aromatic Protons | ~ 6.7 - 7.5 | ~ 110 - 160 | Multiple signals (multiplets, doublets) corresponding to the protons on the two benzene (B151609) rings. |
| -OH (Hydroxyl) | Variable | - | A singlet that can vary in position depending on solvent and concentration. |
| -OCH₃ (Methoxy) | ~ 3.8 (s) | ~ 55 - 56 | A sharp singlet for the three methoxy protons and a single peak for the methoxy carbon. uba.ar |
| -CH₂- (Indanol Ring) | ~ 2.0 - 3.1 (m) | ~ 30 - 45 | Complex multiplets for the methylene (B1212753) protons in the five-membered ring. |
| C1-OH (Carbinol) | - | ~ 75 - 85 | The carbon atom bonded to the hydroxyl group and the two aryl rings. |
| -CH₃ (Methyl) | ~ 2.3 (s) | ~ 17 - 22 | A singlet corresponding to the methyl group on the tolyl substituent. mdpi.com |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS). Predicted values are based on typical ranges for similar structural motifs. (s) = singlet, (m) = multiplet.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobabylon.edu.iq The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies (wavenumbers), making IR a valuable tool for qualitative analysis. thermofisher.com Fourier-Transform Infrared (FTIR) spectroscopy is a modern implementation of this technique that offers higher resolution and sensitivity.
For this compound, the IR spectrum would confirm the presence of key functional groups such as the hydroxyl (-OH), aromatic (C=C), and ether (C-O) functionalities.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Sharp, medium |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Sharp, medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Multiple sharp bands, variable intensity mdpi.com |
| Aryl Ether (-O-CH₃) | C-O Stretch | 1230 - 1270 (asymmetric) | Strong |
| Alcohol (C-OH) | C-O Stretch | 1000 - 1200 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems with π-electrons, such as aromatic rings and other conjugated systems. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from a lower energy bonding or non-bonding orbital to a higher energy anti-bonding orbital (e.g., π → π* transitions). masterorganicchemistry.com
The structure of this compound contains two benzene rings. The presence of the methoxy group (-OCH₃), an auxochrome, on one of the rings can cause a bathochromic shift (shift to longer wavelength) of the absorption maxima (λmax) compared to unsubstituted benzene. mpg.de The spectrum is typically recorded in a transparent solvent like ethanol (B145695) or acetonitrile (B52724). nih.govnajah.edu
Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π | ~ 270 - 285 | Methoxy-substituted benzene ring |
| π → π | ~ 260 - 275 | Methyl-substituted benzene ring |
Note: The exact λmax and molar absorptivity (ε) values are dependent on the solvent used. uobabylon.edu.iq
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. govinfo.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules, such as alcohols. nih.gov In ESI-MS, a sample solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, ions (typically protonated molecules, [M+H]⁺) are released into the gas phase for analysis. mdpi.comresearchgate.net This method minimizes fragmentation, often resulting in a simple spectrum dominated by the molecular ion peak. nih.gov
For this compound, with a molecular formula of C₁₇H₁₈O₂, the molecular weight is approximately 254.33 g/mol .
Table 4: Expected Ions in the ESI-MS Spectrum of this compound (Positive Mode)
| Ion | Formula | Expected m/z | Description |
| Protonated Molecule | [M+H]⁺ | ~ 255.1 | The parent molecule with an added proton. |
| Sodium Adduct | [M+Na]⁺ | ~ 277.1 | The parent molecule complexed with a sodium ion. |
| Dehydrated Ion | [M+H - H₂O]⁺ | ~ 237.1 | A common fragment resulting from the loss of water from the protonated molecule. |
High-Resolution Mass Spectrometry (HRMS) measures m/z values with extremely high accuracy (typically to within 5 ppm). mdpi.com This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass.
Table 5: Calculated Exact Masses for HRMS Analysis of this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| Molecular Ion | [C₁₇H₁₈O₂]⁺˙ | 254.13068 |
| Protonated Molecule | [C₁₇H₁₉O₂]⁺ | 255.13851 |
Note: Calculations are based on the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the identification and quantification of this compound. This technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical LC-MS analysis of this compound, a C18 column is often employed for reversed-phase chromatography. The mobile phase commonly consists of a gradient of acetonitrile and water, both with 0.1% formic acid, which facilitates the ionization of the analyte.
Upon injection into the LC system, the compound travels through the column and is separated from any impurities. The eluent then enters the mass spectrometer, where it undergoes ionization, typically through electrospray ionization (ESI). In positive ion mode, the protonated molecule [M+H]⁺ is observed. The high-resolution mass spectrometer allows for the determination of the compound's exact mass, which can be used to confirm its elemental composition. Further fragmentation of the parent ion in MS/MS experiments provides characteristic fragment ions, which are crucial for structural elucidation and confirmation.
Table 1: Representative LC-MS Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| LC System | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | m/z 50-500 |
Chromatographic Separations for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of this compound and for quantitative analysis. The methodology is similar to that used in LC-MS but with a focus on the chromatographic separation and detection, typically by UV-Vis spectroscopy. The chromophores within the indanol structure, specifically the phenyl and methoxy-substituted benzene rings, allow for strong UV absorbance, making this a sensitive method of detection.
A typical HPLC method would utilize a reversed-phase C18 column and a mobile phase gradient of water and acetonitrile. The retention time of the compound is a characteristic feature under specific chromatographic conditions and is used for its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, which allows for accurate quantification. Purity is assessed by observing the presence of any other peaks in the chromatogram, which would indicate the presence of impurities.
Table 2: Typical HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is a result of the constructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal lattice.
The positions and intensities of the diffraction spots are collected and analyzed to determine the unit cell dimensions and the space group of the crystal. This information is then used to solve the crystal structure, which provides precise bond lengths, bond angles, and torsion angles of the molecule. This definitive structural information is invaluable for confirming the compound's stereochemistry and understanding its solid-state packing and intermolecular interactions. While specific crystallographic data for this compound is not widely published, the general principles of X-ray diffraction would be applied to determine its solid-state structure. The resulting data would typically be presented in a crystallographic information file (CIF).
Table 3: Illustrative Crystallographic Data Parameters from X-ray Diffraction Analysis
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry of the crystal structure |
| a, b, c (Å) | The lengths of the unit cell axes |
| α, β, γ (°) | The angles between the unit cell axes |
| V (ų) | The volume of the unit cell |
| Z | The number of molecules in the unit cell |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Vi. Mechanistic Biological Activity of Indanol Derivatives in Pre Clinical Research
Interaction with Neurotransmitter Receptors
There is a lack of published studies investigating the binding affinity or modulatory effects of 6-Methoxy-1-(2-methylphenyl)-1-indanol on any neurotransmitter receptors. farmaciajournal.com
Role as Substrates in Enzymatic Reactions
Indanol derivatives, including methoxy-substituted analogues, can serve as substrates for various enzymatic transformations. While direct studies on this compound are not extensively documented, the reactivity of related structures in enzyme-catalyzed reactions provides valuable insights.
Enzymes, being highly specific biological catalysts, facilitate a wide array of chemical reactions, including oxidation, reduction, hydrolysis, and conjugation. wikipedia.orgyoutube.com For a molecule to act as a substrate, it must bind to the enzyme's active site, a region with a specific three-dimensional structure that complements the substrate's shape and chemical properties. wikipedia.orgyoutube.com
The presence of a hydroxyl group in the indanol structure makes it a potential substrate for enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. Furthermore, the methoxy (B1213986) group can influence the molecule's interaction with enzymes. For instance, studies on other methoxy-containing phenolic compounds, like tyrosol and hydroxytyrosol, have demonstrated their ability to undergo enzymatic methoxycarbonylation, a reaction catalyzed by lipases. mdpi.com In these reactions, the enzyme selectively acts on the hydroxyl groups, indicating that the presence of a methoxy group does not preclude enzymatic activity and can influence the regioselectivity of the reaction. mdpi.com
The metabolism of indanol derivatives in biological systems is likely to involve enzymatic processes. Phase I metabolism, often mediated by cytochrome P450 enzymes, could involve hydroxylation, demethylation of the methoxy group, or oxidation of the indanol hydroxyl group. Phase II metabolism would then involve conjugation reactions, such as glucuronidation or sulfation of the hydroxyl groups, to increase water solubility and facilitate excretion. The specific enzymatic pathways and the resulting metabolites would be dependent on the precise substitution pattern of the indanol ring.
Stereoselectivity in Biological Interactions and Enzyme Mechanisms
The biological activity of chiral molecules, such as this compound which contains a stereocenter at the C1 position, is often highly dependent on their stereochemistry. nih.govlibretexts.org The two enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological properties due to their differential interactions with chiral biological macromolecules like enzymes and receptors. nih.govnih.gov
Enzymes, being chiral themselves, can distinguish between the enantiomers of a substrate, leading to stereoselective metabolism. nih.gov This means that one enantiomer may be metabolized more rapidly or via a different pathway than the other. nih.gov This stereoselectivity arises from the three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment. libretexts.orgmdpi.com For a substrate to bind effectively, it must have a complementary shape and arrangement of functional groups. nih.gov
The "three-point attachment" model is a classic explanation for how enzymes differentiate between enantiomers, postulating that a minimum of three points of interaction between the substrate and the enzyme are necessary for stereospecificity. mdpi.com Lipases, for example, are well-known for their ability to catalyze the kinetic resolution of racemic alcohols with high enantioselectivity, preferentially acylating one enantiomer over the other. mdpi.com This principle is widely applied in the synthesis of enantiomerically pure pharmaceuticals. mdpi.com
In the context of this compound, the (R)- and (S)-enantiomers would be expected to interact differently with their biological targets. This could result in one enantiomer having a higher affinity for a particular receptor or being a better substrate for a metabolizing enzyme. Consequently, the two enantiomers could have distinct potencies, efficacies, and metabolic fates. The therapeutic implications of such stereoselectivity are profound, as the desired pharmacological activity may reside in one enantiomer, while the other may be inactive or even contribute to adverse effects. libretexts.org
Antiproliferative Activity and Cell Growth Inhibition Mechanisms
Indanone and indanol derivatives have emerged as a promising class of compounds with potential anticancer properties. chim.it Methoxy-substituted analogues, in particular, have been the focus of research due to their demonstrated antiproliferative and pro-apoptotic activities against various cancer cell lines. nih.govnih.govresearchgate.net
The antiproliferative activity of these compounds is often evaluated by determining their IC50 value, which is the concentration of the compound required to inhibit the growth of a cell population by 50%. Studies on various methoxy-substituted indanone and other structurally related compounds have shown significant cytotoxic effects on different cancer cell lines.
For instance, methoxy substituted 2-benzylidene-1-indanone (B110557) derivatives have been investigated as antagonists for adenosine (B11128) receptors, which are implicated in neurological conditions and cancer. nih.gov The position of the methoxy group on the indanone ring was found to be crucial for the compound's affinity to the receptors, highlighting the importance of the substitution pattern for biological activity. nih.gov
Furthermore, other classes of methoxy-containing compounds, such as chalcones and quinoline (B57606) derivatives, have demonstrated potent antiproliferative effects. Methoxy chalcone (B49325) derivatives have been shown to induce apoptosis in canine lymphoma and leukemia cells. nih.gov Similarly, certain methoxy-substituted quinolin-2(1H)-ones have exhibited significant antiproliferative activity against a panel of human cancer cell lines, with some derivatives showing GI50 (50% growth inhibition) values in the nanomolar range. mdpi.com The presence and position of the methoxy group on the quinoline ring were found to be important for the observed antiproliferative action. mdpi.com
The mechanisms by which these compounds inhibit cell growth are varied and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation.
| Compound Class | Specific Derivative/Substitution | Cancer Cell Line | IC50/GI50 (µM) |
| Methoxy-substituted Benzamides | Compound with three methoxy groups and imidazolinyl amidine group | MCF-7 (Breast Carcinoma) | 9 |
| Methoxy-substituted Chalcones | 2'-hydroxy-2-methoxychalcone | CLBL-1 (Canine Lymphoma) | Not specified, but potent |
| Methoxy-substituted Quinolinones | 4-(4-methoxy-phenyl-1,2,3-triazol-1-yl)-7-methoxy-quinolin-2(1H)-one | Panc-1 (Pancreatic) | 0.039 |
| MCF-7 (Breast) | 0.039 | ||
| HT-29 (Colon) | 0.039 | ||
| A-549 (Lung) | 0.039 | ||
| Substituted 1,4-Naphthoquinones | PD9, PD10, PD11, PD13, PD14, PD15 | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1-3 |
Table 1: Antiproliferative Activity of Methoxy-Substituted Compounds researchgate.netmdpi.comnih.gov
Vii. Structure Activity Relationship Sar Studies of Indanol Derivatives
Influence of Substituents on Mechanistic Biological Activity
The indanol scaffold, characterized by a fused bicyclic structure containing a benzene (B151609) ring and a five-membered ring with a hydroxyl group, offers multiple positions for substitution. Modifications at these positions can profoundly impact the molecule's mechanistic biological activity. The core structure of 6-Methoxy-1-(2-methylphenyl)-1-indanol already possesses key substituents—a methoxy (B1213986) group on the aromatic ring and a methylphenyl group at the 1-position—which are known to influence its properties.
Research on related phenolic and indanone structures provides insights into how these and other substituents modulate activity.
Methoxy Group (-OCH3): The position of the methoxy group on the aromatic ring is critical. Studies on other aromatic compounds have shown that a methoxy group, particularly at the para position, can enhance biological activities like antioxidant potential due to its electron-donating mesomeric effect nih.govnih.gov. Conversely, an ortho methoxy substituent can sometimes lead to a reduction in activity, possibly through steric hindrance or unfavorable electronic interactions nih.govnih.gov. In the case of this compound, the methoxy group is at position 6, which is meta to the bridgehead carbon and para to the C4 position, suggesting it significantly influences the electronic density of the aromatic ring.
Aryl Substituents at C1: The nature of the aryl group at the C1 position dramatically affects the molecule's steric bulk and lipophilicity. The 2-methylphenyl (o-tolyl) group in the titular compound introduces a specific steric profile that influences how the molecule fits into a target's binding site. Variations in this aryl group, such as changing the position of the methyl group (meta or para) or replacing it with other substituents (e.g., halogens, other alkyl groups), would alter the binding affinity and selectivity.
Other Aromatic Ring Substituents: The introduction of different functional groups on the indan aromatic ring can tune the biological activity. Electron-donating groups (like hydroxyl or additional methoxy groups) and electron-withdrawing groups (like halogens or nitro groups) can alter the molecule's interaction with protein residues, for example, by modifying hydrogen bonding capabilities or aromatic interactions acs.org. Studies on 1-indanone derivatives have shown that specific substitutions can lead to potent antibacterial, antifungal, or anti-inflammatory activities beilstein-journals.org.
The following table summarizes the influence of various substituents on the biological activity of analogous indanone and phenolic compounds.
| Compound Class | Substituent/Position | Observed Effect on Biological Activity | Potential Mechanism |
| Phenolic Acids | Methoxy (-OCH3) | Enhanced antioxidant activity | Electron-donating effect increases radical scavenging capability nih.govnih.gov |
| Aromatic Cyclic Seleninates | ortho-Methoxy | Decreased GPx-like activity | Steric hindrance at the active site nih.gov |
| 1-Indanone Derivatives | Halogens, Alkyl groups | Varied antibacterial and antifungal potency | Alteration of lipophilicity and electronic properties affecting cell membrane interaction beilstein-journals.org |
| Benzooxazepinones | N-1 Substituent (Amide) | Activity dependent on steric bulk; small groups inactive, larger groups restore activity | Optimal fit and interaction within the target binding pocket mdpi.com |
Stereochemical Considerations in Indanol-Target Interactions
The 1-position of the indanol ring is a chiral center. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-6-Methoxy-1-(2-methylphenyl)-1-indanol. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
The three-dimensional arrangement of the hydroxyl group and the 2-methylphenyl group relative to the indan ring system is critical for precise interaction with a binding site. One enantiomer may orient its key functional groups (e.g., the hydroxyl group for hydrogen bonding, the aromatic rings for π-π stacking) for optimal binding, while the other enantiomer cannot achieve the same complementary fit.
Studies on related chiral indanol derivatives have underscored the importance of stereochemistry. For instance, optically active trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivatives have been used as chiral ligands in asymmetric synthesis, where their specific stereoconfiguration is essential for achieving high enantioselectivity researchgate.net. This demonstrates that the defined spatial arrangement of substituents on the indanol core is crucial for molecular recognition. For this compound, it is highly probable that one enantiomer would be significantly more active at a given biological target than the other.
Pharmacophore Identification and Optimization Strategies
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response nih.govmdpi.com. Identifying the pharmacophore for a class of compounds like indanol derivatives is a key step in designing new molecules with improved potency and selectivity.
Based on the structure of this compound and SAR principles, a hypothetical pharmacophore model for its biological activity can be proposed. The key features would likely include:
Hydrogen Bond Donor: The hydroxyl group at the C1 position is a critical feature, likely acting as a hydrogen bond donor to an acceptor group (e.g., a carboxylate or carbonyl oxygen) in the binding site of a target protein.
Aromatic/Hydrophobic Regions: The molecule contains two key aromatic rings—the indan's benzene ring and the 2-methylphenyl group. These regions are likely involved in hydrophobic and aromatic (π-π or cation-π) interactions with the target. The specific spatial relationship between these two rings would be a crucial component of the pharmacophore.
Hydrophobic Center: The methyl group on the phenyl ring provides an additional hydrophobic point of interaction.
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group could potentially act as a hydrogen bond acceptor.
Optimization strategies would involve synthesizing analogues that retain these key pharmacophoric features while modifying other parts of the molecule to improve properties like solubility, metabolic stability, or binding affinity. This could involve altering the substitution pattern on the aromatic rings or modifying the core indanol scaffold itself, a process sometimes referred to as "scaffold hopping" mdpi.com. Computational methods, such as 3D-QSAR and pharmacophore mapping, are instrumental in refining these models and guiding the design of new derivatives nih.gov.
Correlation of Molecular Descriptors with Biological Potential
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different physicochemical properties of the molecules frontiersin.org. For indanol derivatives, several types of descriptors would be relevant for predicting their biological potential.
Electronic Descriptors (e.g., Hammett constants, partial charges): These descriptors quantify the electron-donating or electron-withdrawing nature of substituents. The methoxy group's electronic effect on the aromatic ring can be described by its Hammett constant, which would likely correlate with binding affinity if electronic interactions are key to the mechanism of action.
Steric Descriptors (e.g., Molar Refractivity, Taft Steric Parameters): These descriptors relate to the size and shape of the molecule or its substituents. The steric bulk of the 2-methylphenyl group would be a critical parameter, influencing how well the molecule fits into a binding pocket.
Topological and 3D Descriptors: These descriptors encode information about molecular connectivity, shape, and surface properties. For instance, the Polar Surface Area (PSA) is often correlated with a compound's ability to penetrate the central nervous system nih.gov.
A hypothetical QSAR study on a series of derivatives of this compound would aim to create an equation linking these descriptors to a measured biological activity (e.g., IC50). The results of such a study would guide the optimization process by indicating which properties are most important for activity.
The table below lists key molecular descriptors and their likely impact on the biological potential of indanol derivatives.
| Molecular Descriptor | Description | Likely Correlation with Biological Potential |
| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity/hydrophobicity. | Influences membrane permeability and target binding. Often has an optimal range for activity. |
| Polar Surface Area (PSA) | Sum of surfaces of polar atoms (mainly oxygen and nitrogen). | Inversely correlated with blood-brain barrier penetration. Important for solubility and receptor binding nih.gov. |
| Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Related to steric bulk and dispersion forces in ligand-target interactions. |
| Dipole Moment | Measures the polarity of the entire molecule. | Influences long-range interactions with the target and overall solubility. |
| Hydrogen Bond Donors/Acceptors | Count of functional groups capable of donating/accepting hydrogen bonds. | Directly correlates with the potential for specific hydrogen bonding interactions within the binding site. |
| Rotatable Bonds | Number of bonds with free rotation. | Affects conformational flexibility. Higher flexibility can be good for binding but may come at an entropic cost. |
By systematically studying these SAR elements, medicinal chemists can effectively navigate the chemical space around the this compound scaffold to develop new compounds with optimized therapeutic profiles.
Viii. Future Research Directions and Unexplored Avenues for 6 Methoxy 1 2 Methylphenyl 1 Indanol
Development of Next-Generation Synthetic Methodologies
The future of synthesizing 6-Methoxy-1-(2-methylphenyl)-1-indanol and its analogs lies in the development of more efficient, stereoselective, and environmentally friendly methods. Current synthetic routes can often be improved in terms of yield, scalability, and sustainability.
Key areas for future research include:
Asymmetric Catalysis: Developing novel chiral catalysts to enable highly enantioselective synthesis of specific stereoisomers of this compound. This is crucial as different enantiomers and diastereomers of a chiral molecule often exhibit distinct biological activities. nih.gov
Flow Chemistry: Implementing continuous flow synthesis processes can offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and easier scalability. This would be particularly beneficial for producing larger quantities of the compound for extensive biological screening.
Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis. This includes exploring biocatalytic methods, such as the use of enzymes, to perform specific chemical transformations with high selectivity. mdpi.com
Mechanochemistry: Exploring solvent-free or low-solvent synthetic methods using techniques like ball milling, which can lead to reduced waste and potentially novel reaction pathways. mdpi.com
| Synthetic Methodology | Potential Advantages | Research Focus |
| Asymmetric Catalysis | High enantioselectivity, access to specific stereoisomers. | Development of novel chiral ligands and catalysts. |
| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of reactor design and reaction conditions. |
| Green Chemistry | Reduced environmental impact, sustainability. | Use of biocatalysts, green solvents, and renewable starting materials. |
| Mechanochemistry | Solvent-free or low-solvent, reduced waste. | Exploration of reaction scope and scalability. |
Advanced Computational and Machine Learning Approaches for Rational Design
Computational and machine learning (ML) tools are poised to revolutionize the rational design of novel analogs of this compound with enhanced properties. umk.plcolab.wsnih.gov These in silico methods can significantly accelerate the drug discovery process by predicting the biological activity, pharmacokinetic properties, and potential toxicity of new compounds before they are synthesized. mdpi.com
Future research in this area should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to establish a correlation between the structural features of this compound derivatives and their biological activity. umk.pl
Molecular Docking and Dynamics Simulations: Utilizing molecular docking to predict the binding modes of these compounds with their biological targets and employing molecular dynamics simulations to understand the stability and dynamics of the ligand-receptor complexes.
De Novo Drug Design: Employing generative ML models to design novel indanol derivatives with desired pharmacological profiles. These models can explore a vast chemical space to propose new structures that are likely to be active and have favorable drug-like properties. colab.ws
Predictive Toxicology: Using machine learning algorithms to predict potential adverse effects and toxicity of new analogs early in the design phase, thereby reducing the likelihood of late-stage failures.
| Computational Approach | Application | Expected Outcome |
| QSAR Modeling | Predict biological activity based on chemical structure. | Identification of key structural features for activity. |
| Molecular Docking | Predict binding mode to biological targets. | Understanding of ligand-receptor interactions. |
| De Novo Drug Design | Generate novel molecular structures. | Discovery of new potent and selective compounds. |
| Predictive Toxicology | Predict potential adverse effects. | Early identification of potentially toxic compounds. |
Exploration of Novel Mechanistic Biological Targets and Pathways
While initial research may have identified some biological activities of indanone derivatives, a comprehensive understanding of the molecular targets and pathways modulated by this compound is likely incomplete. nih.gov Future investigations should aim to uncover novel biological targets and elucidate the underlying mechanisms of action.
Promising avenues for exploration include:
Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and genetic screening to identify the direct binding partners of this compound within the cell.
Pathway Analysis: Utilizing systems biology approaches, including transcriptomics and proteomics, to understand how this compound perturbs cellular signaling pathways.
Phenotypic Screening: Conducting high-content screening in various disease models to identify unexpected therapeutic activities and gain insights into its mechanism of action.
Exploration of Polypharmacology: Investigating the possibility that this compound interacts with multiple targets, which could be advantageous for treating complex multifactorial diseases.
Applications in Chemical Biology and Probe Development for Specific Biological Systems
The unique chemical scaffold of this compound makes it an attractive candidate for the development of chemical probes to study specific biological processes. These probes can be invaluable tools for basic research and drug discovery.
Future research in this domain should focus on:
Design and Synthesis of Fluorescent Probes: Modifying the structure of this compound by incorporating fluorescent reporters to visualize its distribution and interaction with targets in living cells. mdpi.com
Development of Photoaffinity Probes: Introducing photoreactive groups to enable covalent cross-linking with its biological targets upon photoirradiation, facilitating target identification.
Creation of Biotinylated or Tagged Analogs: Synthesizing derivatives with affinity tags (e.g., biotin) to allow for the isolation and identification of binding partners using affinity purification-mass spectrometry.
Probes for Specific Cellular Organelles: Designing probes that can selectively accumulate in specific subcellular compartments, such as mitochondria or the nucleus, to study localized biological events. frontiersin.org
| Probe Type | Function | Application |
| Fluorescent Probes | Visualize molecular interactions and localization. | Live-cell imaging, fluorescence microscopy. |
| Photoaffinity Probes | Covalently label biological targets. | Target identification and validation. |
| Biotinylated Probes | Isolate binding partners. | Affinity purification-mass spectrometry. |
| Organelle-Specific Probes | Study localized biological processes. | Subcellular imaging and analysis. |
Q & A
Q. What are the recommended synthetic routes and purification methodologies for 6-Methoxy-1-(2-methylphenyl)-1-indanol?
Methodological Answer: The synthesis of structurally analogous indole derivatives often involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl group introduction . For purification, high-performance liquid chromatography (HPLC) with a C18 column is recommended for isolating intermediates, while recrystallization in ethanol or methanol is effective for final product refinement. Purity validation should combine melting point analysis (e.g., mp 199–201°C for related compounds ) and NMR spectroscopy to confirm functional group integrity.
Q. How can the molecular structure of this compound be validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, related indole derivatives (e.g., 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile) have been characterized with dihedral angles between aromatic systems (64.48° for indole-phenyl interactions) and weak C–H⋯π interactions . Complement with spectroscopic techniques:
- 1H/13C NMR : To confirm methoxy (-OCH₃) and methylphenyl substituents.
- FT-IR : To verify carbonyl or hydroxyl groups if present.
Advanced Research Questions
Q. What strategies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Computational docking studies (AutoDock Vina, Schrödinger Suite) can predict binding affinities and interaction sites. For example, indole derivatives often bind to hydrophobic pockets via π-π stacking or hydrogen bonding . Validate with experimental assays:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- In vitro enzyme inhibition assays : Use fluorogenic substrates to assess activity modulation.
Q. How can researchers resolve contradictions in thermal stability data across studies?
Methodological Answer: Thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) is critical. For instance, decomposition temperatures of methoxy-substituted indoles vary due to substituent electronic effects. If discrepancies arise:
- Control humidity : Hydrolytic stability of methoxy groups may differ under ambient vs. dry conditions.
- Cross-validate with differential scanning calorimetry (DSC) : Identify phase transitions or polymorphic forms.
- Compare crystallinity : SC-XRD data (e.g., crystal packing interactions ) can explain stability variations.
Q. What advanced spectroscopic techniques are recommended for studying electronic transitions in this compound?
Methodological Answer:
- Time-Dependent Density Functional Theory (TD-DFT) : Predict UV-Vis absorption maxima and compare with experimental spectra (e.g., λmax ~280–320 nm for methoxy-indoles).
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation pathways.
- Circular Dichroism (CD) : If chiral centers exist, assess enantiomeric purity or conformational flexibility.
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the compound’s photophysical properties?
Methodological Answer:
- Fluorescence quenching assays : Use Stern-Volmer plots to quantify quenching constants (Ksv) with known quenchers (e.g., acrylamide).
- Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess dipole moment changes.
- Quantum yield calculation : Use integrated sphere methods with reference standards (e.g., quinine sulfate).
Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?
Methodological Answer:
- Non-linear regression (GraphPad Prism) : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets.
- Bootstrap resampling : Estimate confidence intervals for small sample sizes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
